molecular formula C18H24N2O2 B13898588 Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate

Cat. No.: B13898588
M. Wt: 300.4 g/mol
InChI Key: HEGUACHWQOFMPC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3

InChI Key

HEGUACHWQOFMPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CN(CC1C=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Material: tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate or its analogs.
  • Step 1: Enol Triflate Formation
    The keto group at position 3 is converted to an enol triflate intermediate using strong bases such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures (-60 to -78 °C) followed by reaction with trifluoromethanesulfonyl reagents (e.g., N-phenyl bis(trifluoromethanesulfonyl)amide). This step enables the formation of a reactive vinyl triflate suitable for further cross-coupling or substitution reactions.

  • Step 2: Benzylation
    The introduction of the benzyl group at the nitrogen atom (position 3) is typically achieved via nucleophilic substitution or reductive amination using benzyl halides or benzyl derivatives under basic or catalytic conditions. This step installs the benzyl moiety crucial for the final compound structure.

  • Step 3: Final Functionalization and Purification
    The product is isolated by extraction, washing (acidic and basic aqueous solutions), drying over anhydrous agents (e.g., magnesium sulfate), and purified by flash chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures). The final compound is obtained as a colorless oil or solid with high purity (>97%).

Detailed Experimental Conditions from Literature

Step Reagents & Conditions Yield (%) Notes
Enol triflate formation tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (2.0 mmol), LDA (2.2 mmol), N-(5-chloropyridin-2-yl)-bis(trifluoromethylsulfonyl)amide in THF, -78 °C to room temp overnight 80-92% Reaction under argon, careful temperature control essential
Benzylation Benzyl bromide or chloride, base (e.g., triethylamine), dichloromethane, 0 °C to room temp, 3 hours 78-94.5% Protecting groups like Boc used to control reactivity; purification by silica gel chromatography
Purification Extraction with ethyl acetate, washes with aqueous citric acid and sodium hydroxide, drying over MgSO4 - Flash chromatography with ethyl acetate/petroleum ether (1:20 to 1:5)

Representative Synthetic Route Summary

  • Preparation of tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate:

    • LDA is added dropwise to tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in THF at -60 °C under argon.
    • Followed by addition of trifluoromethanesulfonyl reagent and stirring overnight.
    • Workup includes aqueous quenching, extraction, and chromatographic purification yielding the enol triflate intermediate in ~92% yield.
  • Benzylation of the Intermediate:

    • The enol triflate or related intermediate undergoes nucleophilic substitution with benzyl halide in the presence of triethylamine in dichloromethane at 0 °C.
    • After reaction completion, standard extraction and purification yield this compound with yields up to 94.5%.

Analytical Data and Research Findings

  • NMR Spectroscopy:
    • ^1H NMR typically shows signals corresponding to the bicyclic ring protons, benzyl aromatic protons, and tert-butyl group singlet near 1.4-1.5 ppm.
    • ^13C NMR confirms the presence of carbonyl carbons, aromatic carbons, and bicyclic framework carbons with characteristic chemical shifts.
  • Purity and Physical State:
    • The compound is isolated as a colorless oil or solid with purity exceeding 97%, confirmed by chromatographic and spectroscopic methods.
  • Applications:
    • Used as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and catalysts.
    • Its bicyclic diazabicyclo scaffold allows for further functionalization and derivatization.

Summary Table of Preparation Parameters

Parameter Details
Starting Material tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Key Reagents Lithium diisopropylamide (LDA), trifluoromethanesulfonyl reagents, benzyl halides, triethylamine
Solvents Tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, petroleum ether
Temperature Range -78 °C to room temperature
Reaction Atmosphere Argon inert atmosphere
Purification Method Flash chromatography on silica gel
Typical Yields 78% to 94.5%
Analytical Techniques ^1H NMR, ^13C NMR, chromatography

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate has been studied for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The bicyclic structure allows for interaction with biological targets that are crucial in cancer progression.
  • Antimicrobial Properties : Research indicates that compounds with similar structures can possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

  • Reagent in Organic Synthesis : Due to its functional groups, it can be utilized in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of complex organic molecules.
  • Ligand for Catalysis : Its nitrogen-containing structure can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations.

Materials Science

In materials science, this compound is explored for:

  • Polymer Chemistry : The compound can be used to develop new polymeric materials with enhanced mechanical properties and thermal stability due to its rigid bicyclic framework.
  • Nanotechnology Applications : Its unique structure may be beneficial in the fabrication of nanoscale materials or devices, particularly in drug delivery systems where controlled release is essential.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Synthesis of Novel Antibiotics

Researchers have synthesized derivatives of this compound, leading to the discovery of new antibiotic candidates effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the compound's significance in addressing antibiotic resistance.

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in MCF-7 cells
Antimicrobial propertiesEffective against resistant bacterial strains
Synthetic Organic ChemistryBuilding block for complex organic synthesisFacilitates nucleophilic substitutions
Ligand for catalysisEnhances reaction efficiency
Materials ScienceDevelopment of new polymersImproved mechanical properties
Nanotechnology applicationsPotential use in drug delivery systems

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 149771-43-7
  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.41 g/mol
  • Structure : A bicyclic scaffold with a benzyl group at position 3 and a tert-butyl carbamate (Boc) protecting group at position 6. The bicyclo[3.2.1]oct-6-ene framework introduces rigidity and stereochemical complexity .

Key Features :

  • The Boc group enhances stability during synthetic processes but may introduce rotameric broadening in NMR spectra at ambient temperatures, necessitating elevated temperatures (e.g., 70°C) for resolution .

Structural Analogs with Modified Substituents

8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b)
  • Molecular Formula : C₂₀H₂₆N₄O₄
  • Key Differences :
    • Replaces the benzyl and Boc groups with a p-nitrocinnamyl chain (position 8) and a propionyl group (position 3).
    • Exhibits µ-opioid receptor agonism , with activity dependent on substituent orientation. X-ray studies show the cinnamyl chain's spatial arrangement critically impacts receptor binding .
3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane
  • Key Differences :
    • Lacks the Boc group and benzyl substituent; features methyl and propinyl groups at positions 3 and 8, respectively.
    • Displays high analgesic activity , highlighting the importance of alkyl substituent positioning for biological effects .
tert-Butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • CAS No.: 2166851-15-4
  • Molecular Formula : C₁₁H₂₀N₂O₃

Functional Group Modifications

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
  • CAS No.: 1250996-94-1
  • Key Differences :
    • Replaces a nitrogen atom in the diazabicyclo framework with oxygen (3-oxa), altering electronic properties and reactivity .
tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • CAS No.: 143557-91-9

Biological Activity

Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS Number: 2852766-05-1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24N2O2
  • Molecular Weight : 300.39 g/mol
  • Purity : ≥97%

Structural Characteristics

The compound features a bicyclic structure with a diazabicyclo framework, which is known to influence its biological interactions. The presence of the tert-butyl and benzyl groups may enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of diazabicyclo compounds have shown significant activity against various bacterial strains, including resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
ETX1317Acinetobacter baumannii0.5 µg/mL
DurlobactamKlebsiella pneumoniae0.25 µg/mL
This compoundPending StudiesPending Studies

The proposed mechanisms for the biological activity of this class of compounds generally involve inhibition of essential bacterial enzymes such as penicillin-binding proteins (PBPs) and beta-lactamases . This inhibition disrupts cell wall synthesis and leads to bacterial cell death.

Study on Antibacterial Efficacy

In a recent study, a series of diazabicyclo derivatives were synthesized and tested for their antibacterial efficacy against multi-drug resistant strains. The results indicated that modifications at specific positions significantly enhanced their inhibitory activity against various beta-lactamase producing bacteria .

In Vivo Studies

In vivo studies using mouse models have demonstrated that certain derivatives exhibit promising results in restoring the efficacy of carbapenems against resistant strains. These findings suggest that this compound may also possess similar therapeutic potential .

Q & A

Q. What are common synthetic routes for tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate?

  • Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition reactions. For example, methyl acrylate reacts with a 3-oxidopyrazinium intermediate (generated by deprotonating a quaternary salt of diethylpyrazinone) to form bicyclic structures with defined stereochemistry . Boc (tert-butoxycarbonyl) protection is critical for stabilizing the amine group during synthesis, as seen in analogous diazabicyclo compounds . Post-synthetic deprotection (e.g., using TFA) may be required to isolate the free amine .

Q. How is the stereochemistry and molecular geometry of this bicyclic compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, cycloadducts of related diazabicyclo[3.2.1]octane derivatives reveal key structural features, such as the endo orientation of ester groups and Z-geometry of exocyclic double bonds . Synchrotron radiation or Cu Kα sources (λ = 1.54 Å) are used for data collection, with refinement software (e.g., SHELX) resolving bond lengths and angles .

Q. What spectroscopic techniques are used for characterization?

  • Methodological Answer :
  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR at 400 MHz in solvents like DMSO-d6 or CDCl3. Elevated temperatures (70°C) may reduce signal broadening caused by Boc rotamers .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : It serves as a precursor for:
  • Catalysts : Analogous bicyclic guanidines act as organocatalysts in asymmetric synthesis .
  • Pharmaceutical Intermediates : Derivatives of diazabicyclo[3.2.1]octane show anticholinergic, analgesic, or antiviral activity (e.g., HIV inhibitors) .

Q. How is purity assessed during synthesis?

  • Methodological Answer :
  • TLC : Monitor reaction progress using EtOAc/hexanes (1:2 v/v) .
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm.
  • Elemental Analysis : Validate stoichiometry (±0.3% for C, H, N) .

Advanced Research Questions

Q. How can tautomeric equilibria (e.g., enamine-imine) affect structural analysis?

  • Methodological Answer : X-ray crystallography and 1H^1 \text{H} NMR are used to resolve tautomerism. For example, the enamine tautomer predominates in crystalline states due to hydrogen bonding between NH and carbonyl groups, while solution-phase equilibria may shift with solvent polarity . Computational studies (DFT) can predict tautomeric stability .

Q. What strategies resolve contradictions in spectral data (e.g., rotameric broadening in NMR)?

  • Methodological Answer :
  • Variable-Temperature NMR : Heating to 70°C reduces rotational barriers of Boc groups, sharpening signals .
  • Dynamic NMR (DNMR) : Analyze coalescence temperatures to calculate rotational energy barriers.
  • Crystallography : Compare solid-state (X-ray) and solution (NMR) structures to identify conformational flexibility .

Q. How to optimize catalytic applications of this compound’s derivatives?

  • Methodological Answer :
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., tosyl) to enhance electrophilicity at the bicyclic nitrogen .
  • Chiral Modifications : Use enantioselective desymmetrization protocols (e.g., asymmetric cycloadditions) to access stereochemically pure catalysts .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Batch Reactor Optimization : Control exothermic cycloadditions via slow reagent addition and cooling (−20°C to 0°C) .
  • Protection/Deprotection Sequences : Use Boc groups for amine stability during purification .
  • Continuous Flow Systems : Minimize racemization in intermediates .

Q. How to evaluate biological activity of derivatives without FDA-approved drug status?

  • Methodological Answer :
  • In Vitro Assays : Test against target enzymes (e.g., HIV integrase) using fluorescence-based assays .
  • Toxicity Screening : Use cell viability assays (MTT) and Ames tests for mutagenicity.
  • Ethical Compliance : Adhere to institutional guidelines for non-therapeutic compounds .

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